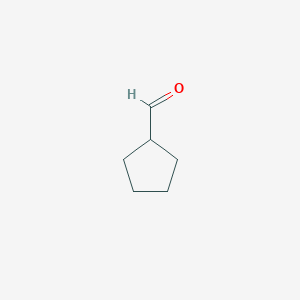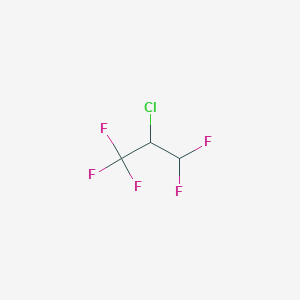
2-Chloro-1,1,1,3,3-pentafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,1,1,3,3-pentafluoropropane, also known as HCFC-225ca, is a chemical compound that has been widely used in scientific research. It belongs to the family of hydrochlorofluorocarbons (HCFCs) and is a colorless, non-flammable gas. HCFC-225ca has a variety of applications in the laboratory, including as a solvent, refrigerant, and as a cleaning agent.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,1,1,3,3-pentafluoropropane is not well understood. However, it is believed to act on the central nervous system by affecting the release and uptake of neurotransmitters.
Biochemische Und Physiologische Effekte
2-Chloro-1,1,1,3,3-pentafluoropropane has been shown to have a number of biochemical and physiological effects. It has been shown to cause changes in the levels of certain neurotransmitters, including dopamine and norepinephrine. It has also been shown to affect the levels of certain hormones, including cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-1,1,1,3,3-pentafluoropropane is its low boiling point, which makes it useful as a refrigerant in low-temperature applications. It is also a good solvent for a variety of organic compounds and can be used in the extraction and purification of these compounds. However, 2-Chloro-1,1,1,3,3-pentafluoropropane is a greenhouse gas and is therefore being phased out of use due to its impact on the environment.
Zukünftige Richtungen
There are a number of future directions for research on 2-Chloro-1,1,1,3,3-pentafluoropropane. One area of interest is the development of alternative refrigerants and solvents that do not have the same environmental impact as 2-Chloro-1,1,1,3,3-pentafluoropropane. Another area of interest is the development of new applications for 2-Chloro-1,1,1,3,3-pentafluoropropane, such as in the production of new materials or in the development of new drugs. Finally, there is a need for further research into the mechanism of action of 2-Chloro-1,1,1,3,3-pentafluoropropane and its effects on the central nervous system.
Synthesemethoden
2-Chloro-1,1,1,3,3-pentafluoropropane can be synthesized by the reaction of 2-chloro-1,1,1,3,3-pentafluoropropane with hydrogen chloride. This process is typically carried out in the presence of a catalyst such as aluminum chloride or zinc chloride.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,1,1,3,3-pentafluoropropane has been widely used in scientific research due to its unique properties. It has a low boiling point, which makes it useful as a refrigerant in low-temperature applications. It is also a good solvent for a variety of organic compounds and can be used in the extraction and purification of these compounds.
Eigenschaften
IUPAC Name |
2-chloro-1,1,1,3,3-pentafluoropropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1(2(5)6)3(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCTFQDWJMJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602282 |
Source


|
| Record name | 2-Chloro-1,1,1,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,1,3,3-pentafluoropropane | |
CAS RN |
134251-06-2 |
Source


|
| Record name | 2-Chloro-1,1,1,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

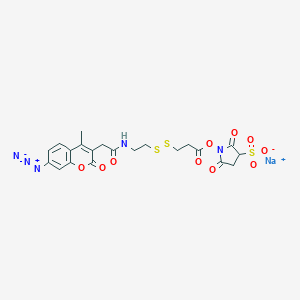




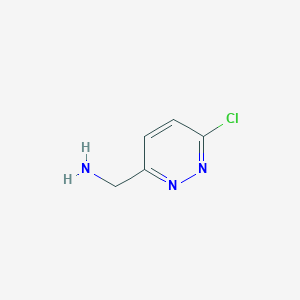
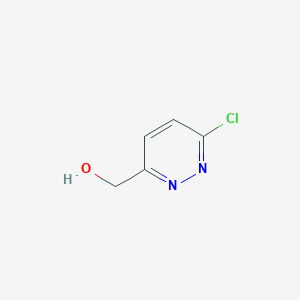

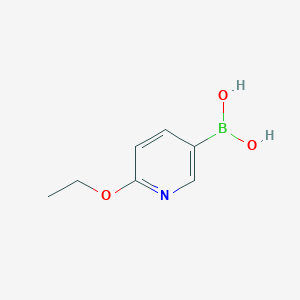
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
